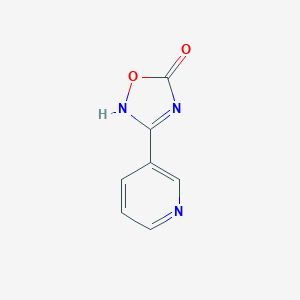

3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one

Description

Properties

IUPAC Name |

3-pyridin-3-yl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSFIDOWUWMEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152600 | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-99-8 | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the preparation of the key intermediate, (Z)-N'-hydroxypyridine-3-carboximidamide (nicotinamidoxime), from 3-cyanopyridine (nicotinonitrile). This intermediate subsequently undergoes cyclization with a suitable C1 synthon, such as ethyl chloroformate or diethyl carbonate, to yield the target 1,2,4-oxadiazol-5(4H)-one ring system. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to aid in laboratory-scale production.

Introduction

The 1,2,4-oxadiazole moiety is a prominent scaffold in drug discovery, often serving as a bioisostere for amide and ester functionalities to improve pharmacokinetic and metabolic properties. The pyridinyl-substituted derivatives, in particular, are of significant interest due to the pyridine ring's ability to engage in hydrogen bonding and other key interactions with biological targets. The synthesis of this compound follows a well-established route for 1,2,4-oxadiazol-5-one synthesis, which involves the cyclization of an N-hydroxy-carboximidamide (amidoxime) with a carbonyl-containing reagent.

Synthetic Pathway Overview

The synthesis of this compound is accomplished in two primary stages:

-

Synthesis of (Z)-N'-hydroxypyridine-3-carboximidamide (Nicotinamidoxime): This key intermediate is prepared from the readily available starting material, 3-cyanopyridine, through its reaction with hydroxylamine.

-

Cyclization to form this compound: The nicotinamidoxime is then reacted with a C1 electrophile, such as ethyl chloroformate, in the presence of a base to facilitate the cyclization and formation of the desired 1,2,4-oxadiazol-5(4H)-one ring.

An In-depth Technical Guide on the Chemical Properties of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one. Due to the limited availability of specific experimental data for this particular compound, this guide consolidates information from publicly available databases, general knowledge of 1,2,4-oxadiazole chemistry, and data from closely related analogues. The guide covers physicochemical properties, a proposed synthetic route with a detailed experimental protocol, expected reactivity, and potential biological activities, with a focus on signaling pathways commonly associated with this class of compounds. All quantitative data is presented in structured tables, and a representative experimental workflow for synthesis is provided.

Introduction

The 1,2,4-oxadiazole ring is a key heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities. Compounds incorporating the 1,2,4-oxadiazole scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The inclusion of a pyridine ring, as in this compound, introduces a key pharmacophoric element known to interact with various biological targets. This guide aims to provide a detailed technical resource on the chemical properties of this compound to support further research and drug development efforts.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been primarily derived from computational models available in public databases. These properties are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | PubChem |

| Molecular Weight | 163.13 g/mol | PubChem |

| CAS Number | 1198-99-8 | ChemicalBook[1] |

| Appearance | Predicted: Solid | General knowledge |

| XLogP3-AA | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 163.038176 g/mol | PubChem |

| Topological Polar Surface Area | 63.6 Ų | PubChem |

Synthesis and Characterization

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Pyridine-3-carboxamidoxime

-

To a solution of 3-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride (2 equivalents).

-

Slowly add an aqueous solution of a base, such as sodium carbonate (2 equivalents), to the mixture.

-

Stir the reaction mixture at an elevated temperature (e.g., 85°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

-

Filter the resulting aqueous suspension to collect the crude product.

-

Wash the solid with cold water and dry under vacuum to yield pyridine-3-carboxamidoxime.

Step 2: Synthesis of this compound

-

Suspend pyridine-3-carboxamidoxime (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF).

-

Cool the suspension in an ice bath and add a base, such as pyridine (1.1 equivalents).

-

Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Expected Spectroscopic Data

While experimental spectra for this compound are not available, the following are expected characteristic signals based on its structure and data from similar compounds:

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the four protons of the pyridine ring (in the aromatic region, δ 7.0-9.0 ppm). A broad singlet for the N-H proton of the oxadiazolone ring (likely >10 ppm). |

| ¹³C NMR | Signals for the five carbons of the pyridine ring and the two carbons of the 1,2,4-oxadiazol-5(4H)-one ring (typically with the C=O carbon appearing downfield >150 ppm). |

| IR (cm⁻¹) | Absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1700-1750 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-O stretching. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (163.13 g/mol ). |

Chemical Reactivity and Tautomerism

The 1,2,4-oxadiazol-5(4H)-one ring system exhibits distinct reactivity patterns. The ring is generally stable but can undergo cleavage under certain reductive conditions. The nitrogen and oxygen atoms of the heterocyclic ring can act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor.

A key chemical feature of this compound is its potential for tautomerism. It can exist in equilibrium with its aromatic hydroxy tautomer, 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-ol. The predominant tautomer will depend on the solvent and physical state.

References

The Diverse Biological Activities of 1,2,4-Oxadiazole Derivatives: An In-depth Technical Guide

The 1,2,4-oxadiazole moiety, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its bioisosteric resemblance to amide and ester groups contributes to enhanced metabolic stability and favorable pharmacokinetic profiles, making it a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of 1,2,4-oxadiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of quantitative data, experimental methodologies, and relevant biological pathways.

Anticancer Activity

Derivatives of 1,2,4-oxadiazole have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro anticancer activity of various 1,2,4-oxadiazole derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole-imidazothiadiazole derivatives | A375, MCF-7, ACHN | 0.11 - 1.47 | [1] |

| 1,2,4-Oxadiazole linked with benzimidazole | MCF-7, A549, A375 | 0.12 - 2.78 | [1] |

| 1,2,4-Oxadiazole-Ponatinib analogs | RET-driven cancer cells | 0.4418 | [1] |

| 2-[3-(Pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [2] |

| [2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [2] |

| 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | [2] |

| 4-[5-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | [2] |

| Terthiophene, Terpyridine, and Prodigiosin analogs | MCF-7 | 0.19 - 0.78 | [1] |

| Terthiophene, Terpyridine, and Prodigiosin analogs | HCT-116 | 1.17 - 5.13 | [1] |

| 1,3,4-Oxadiazole hybrids | HCT-116 | 14.8 - 17.3 | [3] |

| 1,3,4-Oxadiazole hybrids | MCF-7 | 25.9 - 98.28 | [3] |

| 2-Chloropyridine derivatives with 1,3,4-oxadiazole | SGC-7901 (Gastric) | 1.61 - 2.56 (µg/mL) | [4] |

| 1,3,4-Oxadiazole thioether derivatives | HepG2 | 0.7 | [4] |

| Quinoline conjugated 1,3,4-oxadiazole | HepG2 | 0.8 - 1.2 | [4] |

| 1,3,4-Oxadiazole-benzotriazole conjugate | MCF-7 | 5.68 (µg/mL) | [4] |

| 1,3,4-Oxadiazole-benzotriazole conjugate | HT29 | 10.21 (µg/mL) | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

1,2,4-Oxadiazole test compounds

-

Positive control (e.g., Doxorubicin, Cisplatin)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[5]

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity

1,2,4-Oxadiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their structural diversity allows for the fine-tuning of their antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The in vitro antimicrobial efficacy of selected 1,2,4-oxadiazole derivatives is presented below, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration that inhibits visible microbial growth.

| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference |

| 1,3,4-Oxadiazole derivatives (OZE-I, OZE-II) | Staphylococcus aureus | 4 - 16 | [6] |

| 1,3,4-Oxadiazole derivative (OZE-III) | Staphylococcus aureus | 8 - 32 | [6] |

| 1,3,4-Oxadiazole-based compounds | Staphylococcus aureus | 62 | [7] |

| 1,3,4 Oxadiazole compound 1771 | S. aureus & S. epidermidis | 4 - 16 | [8] |

| 1,3,4 Oxadiazole compound 13 | S. aureus & S. epidermidis | 0.5 - 1 | [8] |

| p-Aminobenzenesulfonyl oxadiazole | Methicillin-resistant S. aureus | 1 | [9] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

1,2,4-Oxadiazole test compounds

-

Positive control antibiotic/antifungal

-

Sterile 96-well microplates

Procedure:

-

Inoculum Preparation: Culture the microbial strain in the appropriate broth to achieve a standardized cell density (e.g., 0.5 McFarland standard for bacteria).

-

Compound Dilution: Prepare serial twofold dilutions of the 1,2,4-oxadiazole derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[10]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Several 1,2,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity of 1,2,4-oxadiazole derivatives is often evaluated using the carrageenan-induced paw edema model in rodents.

| Compound/Derivative Class | Animal Model | Edema Inhibition (%) | Reference |

| Flurbiprofen-based oxadiazole (Compound 10) | Mice | 88.33 | [11] |

| Flurbiprofen-based oxadiazole (Compound 3) | Mice | 66.66 | [11] |

| Flurbiprofen-based oxadiazole (Compound 5) | Mice | 55.55 | [11] |

| 2,5-Disubstituted-1,3,4-oxadiazole (Ox-6f) | Rats | 79.83 | [12] |

| 2,5-Disubstituted-1,3,4-oxadiazole (Ox-6d) | Rats | 76.64 | [12] |

| 2,5-Disubstituted-1,3,4-oxadiazole (Ox-6a) | Rats | 74.52 | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity of test compounds.

Materials:

-

Rodents (rats or mice)

-

1% Carrageenan solution in sterile saline

-

1,2,4-Oxadiazole test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin, Ibuprofen)

-

Vehicle (e.g., 1% Carboxymethyl cellulose)

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds, standard drug, or vehicle orally or intraperitoneally to different groups of animals.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.[13]

Neuroprotective Activity and Enzyme Inhibition

1,2,4-oxadiazole derivatives have also shown promise as neuroprotective agents and as inhibitors of various enzymes implicated in neurodegenerative diseases like Alzheimer's disease.

Quantitative Neuroprotective and Enzyme Inhibition Data

| Compound/Derivative Class | Target/Assay | IC50/EC50 (µM) | Reference |

| 1,2,4-Oxadiazole derivatives (1b, 2a-c, 3b, 4a-c, 5a-c) | Acetylcholinesterase (AChE) | 0.00098 - 0.07920 | [14][15] |

| 1,2,4-Oxadiazole derivatives | Butyrylcholinesterase (BuChE) | 16.64 - 70.82 | [14][15] |

| 1,2,4-Oxadiazole derivatives (3b, 4c) | Monoamine Oxidase-B (MAO-B) | 117.43 - 140.02 | [14][15] |

| 1,2,4-Oxadiazole derivatives (1a, 1b, 3a, 3c, 4b) | Monoamine Oxidase-A (MAO-A) | 47.25 - 129.7 | [14][15] |

| 1,3,4-Oxadiazole-benzimidazole hybrids | α-Glucosidase | 2.6 - 9.5 | [9] |

| Ferulic acid-1,3,4-oxadiazole hybrids | Acetylcholinesterase (AChE) | 0.068 | [9] |

| Ferulic acid-1,3,4-oxadiazole hybrids | Butyrylcholinesterase (BChE) | 0.163 | [9] |

| Ferulic acid-1,3,4-oxadiazole hybrids | Beta-secretase-1 (BACE-1) | 0.211 | [9] |

| 1,3,4-Oxadiazole-1,2,3-triazole hybrids | Thymidylate Synthase | 2.52 - 4.38 | [3] |

Nrf2 Signaling Pathway in Neuroprotection

One of the mechanisms underlying the neuroprotective effects of some 1,2,4-oxadiazole derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells from oxidative damage.

Caption: Activation of the Nrf2 antioxidant pathway by 1,2,4-oxadiazole derivatives.

Conclusion

The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities. The data and protocols presented in this technical guide highlight the significant potential of 1,2,4-oxadiazole derivatives in oncology, infectious diseases, inflammatory disorders, and neuroprotection. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective drugs to address unmet medical needs.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. auctoresonline.org [auctoresonline.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the putative mechanism of action of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one, a heterocyclic compound belonging to the versatile 1,2,4-oxadiazole class. While direct and extensive research on this specific molecule is emerging, a comprehensive analysis of structurally analogous compounds provides a strong foundation for understanding its likely biological targets and cellular effects. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Evidence from closely related analogs strongly suggests that the primary mechanism of action for this compound involves the inhibition of key intracellular signaling kinases, particularly p38 Mitogen-Activated Protein Kinase (MAPK) and RET (Rearranged during Transfection) receptor tyrosine kinase. The presence of the pyridinyl moiety is a critical determinant for these interactions, often forming crucial hydrogen bonds within the ATP-binding pockets of target kinases.

Core Putative Mechanisms of Action

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[2] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. Structurally similar compounds, specifically 2,3,4-triaryl-1,2,4-oxadiazol-5-ones, have been identified as potent inhibitors of p38α MAPK.[3][4] The inhibitory action is attributed to the compound's ability to compete with ATP for binding in the kinase domain, thereby preventing the phosphorylation of downstream substrates.

The pyridine unit at the C-3 position of the oxadiazolone ring is crucial for this activity, as it can establish a key hydrogen-bonding interaction within the hinge region of the p38α enzyme.[3] This interaction stabilizes the inhibitor-enzyme complex and blocks the kinase's catalytic function. Downstream effects of this inhibition include the reduced production of pro-inflammatory cytokines like TNF-α and IL-1β and modulation of cellular processes such as apoptosis and cell differentiation.[2][5]

The following diagram illustrates the canonical p38 MAPK signaling cascade. Environmental stressors or inflammatory cytokines activate a three-tiered kinase module, beginning with a MAPKKK (e.g., TAK1, ASK1), which phosphorylates and activates a MAPKK (MKK3/6). MKK3/6, in turn, dually phosphorylates threonine and tyrosine residues on p38 MAPK, leading to its activation and the subsequent phosphorylation of various downstream substrates, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK-2).[6][7][8][9]

Caption: The p38 MAPK signaling cascade and point of inhibition.

The following table summarizes the inhibitory activity of several 2,3,4-triaryl-1,2,4-oxadiazol-5-one analogs against the p38α kinase isoform.

| Compound ID | R2 Group (at C-3) | R3 Group (at N-4) | IC50 (µM)[3] |

| 3e | Pyridin-4-yl | 4-Fluorophenyl | 0.08 |

| 3f | Pyridin-4-yl | 4-Chlorophenyl | 0.15 |

| 3a | Phenyl | 4-Fluorophenyl | 5.1 |

| SB203580 | (Reference) | (Reference) | 0.3 |

Inhibition of RET Receptor Tyrosine Kinase

The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for cell proliferation, survival, and differentiation.[10] Aberrant, constitutive activation of RET through mutations or gene fusions is a known oncogenic driver in various cancers, including thyroid and non-small cell lung cancer.[11][12]

A series of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)benzamides, which are very close structural analogs of the title compound, have been identified as potent RET kinase inhibitors. These compounds demonstrated strong inhibition of RET kinase activity at both the molecular and cellular levels, effectively suppressing the proliferation of cancer cells driven by wild-type and mutated RET.[13] The mechanism involves blocking the ATP-binding site of the RET kinase domain, which prevents the trans-autophosphorylation required for pathway activation and subsequent downstream signaling through cascades such as RAS/MAPK and PI3K/AKT.[11][14]

The RET signaling pathway is activated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor-α (GFRα) co-receptor. This complex induces RET dimerization, leading to autophosphorylation of tyrosine residues in the intracellular kinase domain. These phosphotyrosine sites serve as docking points for adaptor proteins that propagate signals through multiple downstream pathways.[14][15][16][17]

Caption: The RET kinase signaling cascade and point of inhibition.

Experimental Protocols

To empirically determine the inhibitory activity of this compound against its putative kinase targets, a robust in vitro kinase inhibition assay is required. The following is a generalized protocol for a luminescence-based kinase assay, suitable for determining the half-maximal inhibitory concentration (IC50).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To quantify the potency of a test compound by measuring its ability to inhibit the activity of a specific protein kinase (e.g., p38α or RET). This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human kinase (p38α or RET)

-

Kinase-specific substrate peptide (e.g., ATF2 for p38)

-

Test compound (this compound)

-

Reference inhibitor (e.g., SB203580 for p38)

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well microplates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

-

Reaction Setup: In each well of the microplate, add the kinase, substrate, and kinase reaction buffer.

-

Inhibitor Addition: Add 1 µL of the serially diluted test compound or reference inhibitor to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Plot the luminescence signal (as a percentage of the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the IC50 value of a kinase inhibitor.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Conclusion

Based on robust evidence from close structural analogs, the mechanism of action of this compound is likely centered on the inhibition of critical protein kinases, with p38 MAPK and RET kinase as primary candidates. Its efficacy is predicted to stem from competitive inhibition at the ATP-binding site, a mechanism potentiated by the pyridinyl group. This mode of action positions the compound as a potential therapeutic agent in oncology and inflammatory diseases. Further direct experimental validation, following the protocols outlined herein, is essential to definitively characterize its inhibitory profile, confirm its molecular targets, and elucidate its full therapeutic potential.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. benchchem.com [benchchem.com]

- 11. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

3-(Pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one: A Technical Review of a Promising Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action for the heterocyclic compound 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one. While direct experimental data for this specific molecule is limited in publicly available literature, this document consolidates information from closely related analogs and established chemical principles to offer a thorough understanding of its potential for drug discovery and development.

Introduction

The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, known for its favorable physicochemical properties and its ability to act as a bioisostere for ester and amide functionalities.[1] The incorporation of a pyridine ring, a common motif in numerous pharmaceuticals, introduces a nitrogen atom that can participate in hydrogen bonding and alter the compound's polarity and basicity. The specific substitution pattern of a pyridin-3-yl group at the 3-position of the 1,2,4-oxadiazol-5(4H)-one core presents a unique chemical entity with potential for diverse biological activities. This guide will explore the synthetic accessibility of this molecule, infer its potential biological targets based on structurally similar compounds, and provide detailed hypothetical experimental protocols for its evaluation.

Synthesis and Characterization

Proposed Synthetic Pathway:

The synthesis would likely commence with the readily available nicotinonitrile, which is converted to nicotinamidoxime. The nicotinamidoxime would then undergo a cyclization reaction with a carbonylating agent, such as N,N'-carbonyldiimidazole (CDI), to yield the target compound.

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of Nicotinamidoxime:

-

To a solution of nicotinonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure nicotinamidoxime.

-

-

Step 2: Synthesis of this compound:

-

To a solution of nicotinamidoxime (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the pyridinyl and oxadiazolone protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and C=N bonds.

-

Elemental Analysis: To determine the elemental composition of the final product.

Potential Biological Activities and Mechanism of Action

While no direct biological data for this compound has been reported, a closely related analog, a 3-meta-pyridine-1,2,4-oxadiazole derivative of glycyrrhetinic acid, has been identified as a potent inhibitor of P-glycoprotein (P-gp).[2] P-gp is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer cells by effluxing a wide range of chemotherapeutic agents.[2]

Based on this structural analogy, it is hypothesized that this compound may also function as a P-gp inhibitor. The pyridin-3-yl moiety and the oxadiazolone core could potentially interact with key amino acid residues within the transmembrane domain of P-gp, thereby blocking its efflux function.

Proposed Mechanism of Action: P-glycoprotein Inhibition

Figure 2: Proposed mechanism of P-gp inhibition by this compound.

Quantitative Data

As there is no published experimental data for this compound, a table of quantitative data cannot be provided at this time. Should this compound be synthesized and tested, the following table structure is recommended for summarizing key biological parameters.

Table 1: Hypothetical Quantitative Biological Data for this compound

| Assay Type | Cell Line / Target | Parameter | Value | Reference |

| P-gp Inhibition | KB-8-5 | IC₅₀ | TBD | TBD |

| Cytotoxicity | A549 | IC₅₀ | TBD | TBD |

| Cytotoxicity | MCF-7 | IC₅₀ | TBD | TBD |

| MDR Reversal | Doxorubicin-resistant MCF-7 | Fold Reversal | TBD | TBD |

TBD: To Be Determined

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activity of this compound as a P-gp inhibitor, the following detailed experimental protocols are proposed.

5.1. P-gp Substrate Accumulation Assay (Rhodamine 123 Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.

-

Cell Line: P-gp-overexpressing cell line (e.g., KB-8-5) and its parental non-overexpressing cell line (e.g., KB-3-1).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 1 hour.

-

Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 90 minutes.

-

Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (excitation/emission ~485/528 nm).

-

Calculate the increase in fluorescence in the presence of the test compound compared to the vehicle control.

-

5.2. Cytotoxicity and MDR Reversal Assay

This assay determines the cytotoxic effect of the compound alone and its ability to sensitize MDR cancer cells to a chemotherapeutic agent.

-

Cell Lines: A drug-resistant, P-gp-overexpressing cancer cell line (e.g., doxorubicin-resistant MCF-7) and its parental drug-sensitive cell line.

-

Procedure:

-

Seed cells in 96-well plates.

-

For cytotoxicity, treat the cells with increasing concentrations of this compound for 72 hours.

-

For MDR reversal, treat the resistant cells with a fixed, non-toxic concentration of the test compound in combination with a serial dilution of a chemotherapeutic drug (e.g., doxorubicin).

-

After the incubation period, assess cell viability using the MTT or a similar assay.

-

Calculate the IC₅₀ values and the fold reversal (IC₅₀ of chemo drug alone / IC₅₀ of chemo drug + test compound).

-

Experimental Workflow:

Figure 3: Workflow for the biological evaluation of this compound.

Conclusion

This compound represents a synthetically accessible and promising heterocyclic scaffold. While direct experimental evidence of its biological activity is currently lacking, strong structural analogy to known P-glycoprotein inhibitors suggests its potential as a multidrug resistance reversal agent. The proposed synthetic route and detailed experimental protocols outlined in this guide provide a clear framework for the synthesis, characterization, and biological evaluation of this compound. Further investigation into this and related molecules is warranted to explore their full therapeutic potential in oncology and other areas of drug discovery.

References

A Technical Guide to the Discovery and Synthesis of 1,2,4-Oxadiazol-5-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole core is a vital heterocyclic scaffold in medicinal chemistry, prized for its role as a bioisostere of amides and esters, which enhances metabolic stability and pharmacokinetic profiles.[1] Among its derivatives, the 1,2,4-oxadiazol-5-one moiety has emerged as a particularly versatile building block in the synthesis of complex molecules and pharmacologically active agents. This technical guide provides an in-depth exploration of the historical discovery of the 1,2,4-oxadiazole ring system and a detailed examination of the synthetic evolution of the 1,2,4-oxadiazol-5-one subclass. It includes detailed experimental protocols for key synthetic transformations, a comparative summary of quantitative data, and visualizations of synthetic workflows to aid researchers in the practical application of this important heterocyclic chemistry.

Historical Perspective: The Genesis of the 1,2,4-Oxadiazole Ring

The journey of the 1,2,4-oxadiazole ring began in 1884 with its first synthesis by Tiemann and Krüger.[2] Their pioneering work involved the reaction of amidoximes with acylating agents. Initially, the structure was incorrectly identified as an "azoxime."[2] It took nearly eight decades for the true potential of this heterocycle to be recognized, largely spurred by investigations into its photochemical rearrangements.[2] Over the last forty years, the 1,2,4-oxadiazole nucleus has been extensively explored, leading to the development of a multitude of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties.[2][3]

The classical and still widely referenced methods for constructing the 1,2,4-oxadiazole ring are the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[2][3] These foundational methods have paved the way for the development of a plethora of modern, more efficient synthetic protocols.[4]

Evolution of Synthetic Methodologies for 1,2,4-Oxadiazol-5-ones

The synthesis of 1,2,4-oxadiazol-5-ones, a specific and highly useful subclass, has evolved from classical methods to more streamlined and efficient modern protocols. The primary strategies involve the cyclization of an amidoxime with a carbonylating agent or the rearrangement of N-hydroxyureas.

Key Synthetic Pathways and Mechanisms

The formation of the 1,2,4-oxadiazol-5-one ring is most commonly achieved through the cyclization of an amidoxime with a suitable carbonylating agent. This process involves an initial acylation of the amidoxime followed by an intramolecular cyclodehydration.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1,2,4-oxadiazol-5(4H)-one from Benzamidoxime and Ethyl Chloroformate

This protocol is a classical two-step approach that involves the formation and cyclization of an O-acylated amidoxime intermediate.

Materials:

-

Benzamidoxime

-

Ethyl Chloroformate

-

Pyridine

-

Toluene

-

Ethanol

Procedure:

-

O-Acylation: To a solution of benzamidoxime (1.0 eq) in a suitable solvent such as toluene, add pyridine (1.2 eq) at room temperature.

-

Add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove pyridinium hydrochloride and wash the solid with toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude O-(ethoxycarbonyl)benzamidoxime.

-

Cyclodehydration: Dissolve the crude intermediate in a high-boiling solvent such as toluene.

-

Heat the reaction mixture to reflux (approximately 110°C) for 4-6 hours.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Collect the solid product by filtration, wash with a cold solvent like ethanol, and dry under vacuum to yield 3-phenyl-1,2,4-oxadiazol-5(4H)-one.

Protocol 2: One-Pot Synthesis of 3-Aryl-1,2,4-oxadiazol-5(4H)-ones using Carbonyldiimidazole (CDI)

This modern, one-pot procedure offers greater efficiency by combining the acylation and cyclization steps.[5][6]

Materials:

-

Substituted Amidoxime (e.g., benzamidoxime)

-

1,1'-Carbonyldiimidazole (CDI)

-

Dimethylformamide (DMF) or other suitable aprotic solvent

-

Base (e.g., triethylamine or potassium carbonate)

-

Water

-

Ethyl acetate (for extraction)

Procedure:

-

To a solution of the substituted amidoxime (1.0 eq) in DMF, add the base (1.5 eq).

-

Add a solution of CDI (1.2 eq) in DMF dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the desired 3-aryl-1,2,4-oxadiazol-5(4H)-one.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 1,2,4-oxadiazol-5-ones using various methods.

| Entry | R-Group | Method | Reagents | Solvent | Time (h) | Yield (%) | Ref. |

| 1 | Phenyl | Classical | Ethyl Chloroformate, Pyridine | Toluene | 6-10 | 75-85 | [5] |

| 2 | 4-Chlorophenyl | One-Pot | CDI, Triethylamine | DMF | 18 | 88 | [6] |

| 3 | 4-Methoxyphenyl | One-Pot | CDI, K₂CO₃ | Acetonitrile | 24 | 85 | [6] |

| 4 | Naphthyl | One-Pot | CDI, Triethylamine | DMF | 20 | 82 | [6] |

Conclusion

The 1,2,4-oxadiazol-5-one scaffold has a rich history rooted in the foundational discoveries of 1,2,4-oxadiazole chemistry. From the classical multi-step procedures to modern one-pot syntheses, the methods for constructing this valuable heterocycle have significantly advanced, offering researchers greater efficiency, milder reaction conditions, and broader substrate scope. The detailed protocols and comparative data presented in this guide are intended to serve as a practical resource for scientists and drug development professionals, facilitating the synthesis and exploration of novel 1,2,4-oxadiazol-5-one derivatives for a wide range of applications.

References

- 1. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Pyridinyl-Oxadiazolones: A Technical Guide for Drug Development Professionals

An in-depth exploration of the core physicochemical properties, experimental evaluation, and relevant signaling pathways of pyridinyl-oxadiazolone compounds, offering critical insights for researchers and scientists in drug discovery and development.

The pyridinyl-oxadiazolone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The therapeutic potential of these compounds is intrinsically linked to their physicochemical characteristics, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide provides a comprehensive overview of the key physicochemical properties of pyridinyl-oxadiazolones, details relevant experimental protocols, and visualizes their interaction with key signaling pathways.

Core Physicochemical Properties

The drug-like properties of pyridinyl-oxadiazolones are dictated by a balance of several key physicochemical parameters. While a comprehensive experimental dataset for a wide range of these compounds is not centrally available in the literature, this guide compiles available data and outlines the importance of each characteristic.

Table 1: Key Physicochemical Properties of Pyridinyl-Oxadiazolones and Their Significance in Drug Discovery

| Property | Symbol | Significance in Drug Discovery |

| Melting Point | Mp (°C) | Indicates purity and stability of the crystalline form. Influences solubility and dissolution rate. |

| Lipophilicity | logP / clogP | Governs membrane permeability, protein binding, and solubility. Optimal range is crucial for oral bioavailability. |

| Aqueous Solubility | S (µg/mL or µM) | Essential for absorption and formulation. Poor solubility can be a major hurdle in drug development. |

| Acid Dissociation Constant | pKa | Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding. The pyridine ring introduces basicity, while the oxadiazolone ring can have acidic protons. |

Table 2: Experimentally Determined Physicochemical Data for Selected Pyridinyl-Oxadiazolone Derivatives

| Compound Reference/Structure | Melting Point (°C) | logP | Aqueous Solubility | pKa |

| 2-(pyridin-4-yl)-5-phenyl-1,3,4-oxadiazole | 171-173 | Data not available | Soluble up to 10 mM in water (for a water-soluble derivative)[1] | The pyridine nitrogen is a primary site for protonation (pKa ≈ 5.5)[2] |

| Various synthesized pyridinyl-1,3,4-oxadiazole derivatives | 146-158[3] | Data not available | Data not available | Data not available |

Note: Experimental data for a broad range of pyridinyl-oxadiazolones is limited in publicly available literature. The table will be updated as more data becomes available.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental in the drug discovery pipeline. Standardized, high-throughput methods are often employed to screen compound libraries.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity.

Workflow for Shake-Flask Method for logP Determination

Caption: Shake-flask method for logP determination.

Determination of Aqueous Solubility

Aqueous solubility is a key factor for oral bioavailability and formulation. Both kinetic and thermodynamic solubility assays are commonly used.

Workflow for Kinetic Solubility Assay

Caption: Kinetic solubility assay workflow.

Determination of Acid Dissociation Constant (pKa)

The pKa value(s) of a compound can be determined by various methods, including potentiometric titration and UV-spectrophotometry.

Workflow for pKa Determination by UV-Spectrophotometry

References

- 1. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one. The document outlines the fundamental chemical properties, and while specific experimental data for this exact compound is not extensively available in surveyed literature, it details generalized synthetic protocols and characterization techniques applicable to the 1,2,4-oxadiazole class of compounds. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related heterocyclic compounds.

Introduction

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Compounds incorporating this scaffold have demonstrated a wide range of biological effects, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The pyridinyl substituent at the 3-position of the oxadiazole ring in the title compound, this compound, suggests potential for unique biological interactions and modulation of physicochemical properties. This guide focuses on the structural aspects of this specific molecule.

Chemical and Physical Properties

A summary of the key chemical identifiers and computed physical properties for this compound is presented in Table 1. This information is foundational for its identification and characterization.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅N₃O₂ |

| IUPAC Name | This compound |

| CAS Number | 1198-99-8 |

| Molecular Weight | 175.14 g/mol |

| Appearance | Solid (predicted) |

General Synthetic Pathways for 1,2,4-Oxadiazol-5(4H)-ones

Caption: General synthetic pathway for 3-substituted-1,2,4-oxadiazol-5(4H)-ones.

Experimental Protocol (Generalized)

Step 1: Synthesis of N'-hydroxypyridine-3-carboximidamide A mixture of pyridine-3-carbonitrile and hydroxylamine hydrochloride is typically refluxed in a suitable solvent, such as ethanol, in the presence of a base (e.g., sodium carbonate or potassium hydroxide) to neutralize the HCl. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield the N'-hydroxypyridine-3-carboximidamide intermediate.

Step 2: Cyclization to form this compound The N'-hydroxypyridine-3-carboximidamide is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran, dichloromethane). A carbonyl source, such as phosgene, triphosgene, or ethyl chloroformate, is added dropwise at a controlled temperature, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acid byproduct. The reaction mixture is stirred until completion, as indicated by TLC. The product is then isolated by extraction and purified by recrystallization or column chromatography.

Spectroscopic Data for Structure Elucidation (Exemplary)

Although specific spectroscopic data for this compound is not available in the reviewed literature, this section presents the expected characteristic signals based on the analysis of related 1,2,4-oxadiazole structures.[4][5] These data are crucial for the confirmation of the molecular structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the four protons of the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the oxadiazole ring. A broad singlet for the N-H proton of the oxadiazolone ring is also expected. |

| ¹³C NMR | Resonances for the five carbons of the pyridine ring and two carbons of the 1,2,4-oxadiazole ring. The carbonyl carbon (C=O) would appear at a characteristic downfield chemical shift. |

| IR Spectroscopy | A strong absorption band for the C=O stretching vibration of the oxadiazolone ring. N-H stretching vibration would also be present. Characteristic bands for the C=N of the oxadiazole ring and the aromatic C-H and C=C stretching of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (175.04 g/mol for the exact mass). Fragmentation patterns would likely involve the loss of CO and cleavage of the oxadiazole ring. |

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-oxadiazole are known to exhibit a wide range of biological activities.[1] While specific studies on the biological effects of this compound are limited, research on related compounds suggests potential for interaction with various biological targets. For instance, some 1,2,4-oxadiazole derivatives have been investigated as inhibitors of enzymes and as modulators of receptor signaling.

The following diagram illustrates a generalized logical flow for investigating the biological activity of a novel compound like this compound.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion

This technical guide has summarized the available information on the structure elucidation of this compound. While specific experimental data for this compound is limited in the public domain, the provided generalized synthetic protocols and expected spectroscopic characteristics offer a solid foundation for researchers. The diverse biological activities of the 1,2,4-oxadiazole scaffold suggest that this compound may be a valuable subject for future investigation in drug discovery and development. Further research is warranted to synthesize this compound, fully characterize its properties, and explore its potential therapeutic applications.

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, a plausible synthetic route, and a potential mechanism of action for the heterocyclic compound 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to the established biological activities of related 1,2,4-oxadiazole derivatives.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | N-H (oxadiazolone) |

| ~9.1 - 9.3 | d | 1H | Pyridine H-2 |

| ~8.7 - 8.9 | dd | 1H | Pyridine H-6 |

| ~8.2 - 8.4 | dt | 1H | Pyridine H-4 |

| ~7.5 - 7.7 | dd | 1H | Pyridine H-5 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Oxadiazolone C5) |

| ~158 | C=N (Oxadiazolone C3) |

| ~152 | Pyridine C-2 |

| ~148 | Pyridine C-6 |

| ~135 | Pyridine C-4 |

| ~128 | Pyridine C-3 |

| ~124 | Pyridine C-5 |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 3000 | N-H stretch |

| 1780 - 1740 | C=O stretch (oxadiazolone) |

| 1610 - 1580 | C=N stretch (pyridine and oxadiazole) |

| 1500 - 1400 | Aromatic C=C stretch |

| 1200 - 1000 | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 163.03 | [M]⁺ (Molecular Ion) |

| 135 | [M - CO]⁺ |

| 105 | [C₅H₄N-CN]⁺ |

| 78 | [C₅H₄N]⁺ |

Experimental Protocols

A plausible synthetic route for this compound involves the cyclization of a pyridine-3-carboximidamide intermediate with a carbonylating agent. The following is a representative experimental protocol.

Synthesis of this compound

-

Preparation of Pyridine-3-carboximidamide:

-

Nicotinonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in a suitable solvent like ethanol.

-

The reaction mixture is typically heated under reflux for several hours.

-

After cooling, the product, pyridine-3-carboximidamide, is isolated by filtration and can be purified by recrystallization.

-

-

Cyclization to form the 1,2,4-oxadiazol-5(4H)-one ring:

-

Pyridine-3-carboximidamide is dissolved in a suitable aprotic solvent, for example, tetrahydrofuran (THF) or dioxane.

-

A carbonylating agent, such as ethyl chloroformate or triphosgene, is added dropwise to the solution at a controlled temperature, often at 0 °C. A base, like triethylamine or pyridine, is typically added to neutralize the generated acid.

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water, and the solid product is collected by filtration, washed, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Mandatory Visualizations

Potential Mechanism of Action: P-glycoprotein Inhibition

Derivatives of 3-(pyridin-3-yl)-1,2,4-oxadiazole have been investigated for their potential to inhibit P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells. The following diagram illustrates a conceptual model of this inhibitory action.[1][2][3]

Caption: P-glycoprotein inhibition by a 1,2,4-oxadiazole derivative.

General Synthetic Workflow

The synthesis of 3,5-disubstituted 1,2,4-oxadiazol-5(4H)-ones generally follows a two-step process from a nitrile precursor. The diagram below outlines this common experimental workflow.

Caption: General synthesis workflow for 1,2,4-oxadiazol-5(4H)-ones.

References

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide to Key Therapeutic Targets, Experimental Validation, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring, a five-membered heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry. Its metabolic stability and role as a bioisostere for ester and amide groups have propelled its integration into a multitude of therapeutic agents.[1][2] This technical guide provides an in-depth overview of the key molecular targets of 1,2,4-oxadiazole compounds, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate ongoing research and development in this promising area.

A Broad Spectrum of Therapeutic Potential

Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antidiabetic effects.[2][3] This therapeutic versatility is a direct result of their ability to interact with a diverse array of biological targets.

Key Therapeutic Targets and Quantitative Efficacy

The following tables summarize the key therapeutic targets of 1,2,4-oxadiazole compounds, presenting quantitative data for representative molecules.

Table 1: Enzyme Inhibitors

| Target Enzyme | Compound Class/Example | IC50/Ki | Therapeutic Area |

| Histone Deacetylases (HDACs) | 5-(Trifluoromethyl)-1,2,4-oxadiazole derivatives | HDAC4: 12 nM | Cancer, Huntington's Disease |

| Hydroxamate-based derivatives | HDAC-1: 1.8 nM, HDAC-2: 3.6 nM, HDAC-3: 3.0 nM | Cancer | |

| Carbonic Anhydrases (CAs) | Arylsulfonamide derivatives | hCA IX: Ki of 0.089 nM | Cancer |

| RET Tyrosine Kinase | Ponatinib analogs | 7.3 nM | Cancer |

| Acetylcholinesterase (AChE) | Various derivatives | 0.0158 - 0.121 µM | Alzheimer's Disease |

| Butyrylcholinesterase (BuChE) | Donepezil-based derivatives | 5.07 µM | Alzheimer's Disease |

| Monoamine Oxidase-B (MAO-B) | Indole-substituted derivative | 0.036 µM | Neurodegenerative Diseases |

| Succinate Dehydrogenase (SDH) | Anisic acid-containing derivatives | EC50: 8.81 - 12.68 µg/mL (against fungal pathogens) | Antifungal |

Table 2: Receptor Modulators and Pathway Activators

| Target Receptor/Pathway | Compound Class/Example | EC50/Activity | Therapeutic Area |

| Kappa-Opioid Receptor (KOR) | Piperidine derivatives | IC50: 0.8 nM (antagonist) | Neuropsychiatric Disorders |

| Peroxisome Proliferator-Activated Receptor α (PPAR-α) | Pyridin-3-yl derivatives | EC50: 0.23–0.83 μM (agonist) | Cancer |

| Nuclear Factor Erythroid 2-related factor 2 (Nrf2) Pathway | Bisphenol hydroxyl-substituted derivatives | Activation of Nrf2 nuclear translocation | Neuroprotection (Ischemic Stroke) |

Core Signaling Pathways and Experimental Workflows

The therapeutic effects of 1,2,4-oxadiazole compounds are often mediated through the modulation of intricate signaling pathways. Understanding these pathways and the experimental workflows to validate them is critical for rational drug design.

Nrf2-Mediated Antioxidant Response

Certain 1,2,4-oxadiazole derivatives have been shown to confer neuroprotection by activating the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.

General Experimental Workflow for Target Validation

The process of identifying and validating the therapeutic targets of novel 1,2,4-oxadiazole compounds typically follows a structured workflow, from initial high-throughput screening to in-depth mechanistic studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of 1,2,4-oxadiazole compounds.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is indicative of a compound's cytotoxic potential.[4][5][6]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test 1,2,4-oxadiazole compounds

-

Positive control (e.g., Doxorubicin)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[4]

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2][7]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control, then incubate for an additional 48-72 hours.[2]

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[2]

-

Incubation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[2][7]

-

Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[2]

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][8]

Materials:

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test 1,2,4-oxadiazole compounds

-

Positive control (e.g., Donepezil)

-

96-well microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the substrate (ATCI or BTCI), DTNB, and test compounds in phosphate buffer.

-

Assay Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Enzyme Addition: Add 50 µL of AChE or BuChE solution to each well and incubate for 15 minutes at 37°C.[2]

-

Reaction Initiation: Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes.[8]

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Protocol 3: Western Blot Analysis for Nrf2 Pathway Activation

Western blotting is employed to detect specific proteins and can be used to assess the nuclear translocation of Nrf2, a key indicator of pathway activation.[2]

Materials:

-

Relevant cell line (e.g., PC12 cells)

-

Test 1,2,4-oxadiazole compound

-

Lysis buffer and nuclear/cytoplasmic extraction kits

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Cell Treatment: Treat cells with the test compound for a specified time.

-

Protein Extraction: Lyse the cells and separate the nuclear and cytoplasmic fractions using an appropriate extraction kit.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-Lamin B1 for nuclear fraction; anti-β-actin for cytoplasmic fraction) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using a chemiluminescence imaging system.[2]

-

Analysis: Quantify the band intensities and normalize to the loading control (Lamin B1 for nuclear, β-actin for cytoplasmic). An increase in the nuclear Nrf2 level indicates pathway activation.

Protocol 4: Apoptosis Detection by Annexin V Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell line of interest

-

Test 1,2,4-oxadiazole compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the 1,2,4-oxadiazole compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[9]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[9]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10]

-

FITC signal (Annexin V) is typically detected in the FL1 channel.

-

PI signal is typically detected in the FL2 channel.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

The 1,2,4-oxadiazole scaffold is a highly versatile platform for the development of novel therapeutics targeting a wide range of diseases. The information presented in this guide, including quantitative efficacy data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to serve as a valuable resource for researchers in the field, enabling the continued exploration and optimization of this important chemical motif in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. benchchem.com [benchchem.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

In Silico Prediction of Physicochemical, Pharmacokinetic, and Pharmacodynamic Properties of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of key chemical and biological properties of the novel heterocyclic compound, 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. This guide outlines detailed protocols for the computational evaluation of physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential pharmacodynamic actions through molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. The methodologies presented herein are intended to facilitate the early-stage assessment of this and similar compounds in the drug discovery pipeline, enabling a more targeted and efficient development process. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction